Ganoderic Acid G

概要

説明

ガノデリック酸Gは、薬用キノコである霊芝(Ganoderma lucidum)から単離された生物活性を持つトリテルペノイド化合物です。この化合物は、抗腫瘍、抗炎症、抗酸化などの多様な薬理作用で知られるガノデリック酸というより大きなグループに属しています。ガノデリック酸Gは、その潜在的な治療効果と伝統医学における役割のために、大きな注目を集めています。

準備方法

合成経路と反応条件

ガノデリック酸Gは、主に霊芝からの抽出によって得られます。ガノデリック酸の生合成にはメバロン酸経路が関与し、アセチルCoAを初期基質として使用します。この経路には、アセチルCoAの縮合による3-ヒドロキシ-3-メチルグルタリルCoAの形成、続いてメバロン酸への還元など、いくつかのステップが含まれます。 メバロン酸はさらにイソペンテニル二リン酸とジメチルアリル二リン酸に変換され、これらが縮合してガノデリック酸Gのようなトリテルペンを形成します .

工業的生産方法

ガノデリック酸Gの工業的生産には、霊芝を制御された条件下で栽培することが含まれます。さまざまな成長培地や栄養基質の使用など、さまざまなバイオエンジニアリング技術が、ガノデリック酸の収量を向上させるために採用されてきました。 さらに、遺伝子操作やSaccharomyces cerevisiaeなどの異種宿主の使用が、ガノデリック酸Gの生産量を増やすために検討されてきました .

化学反応の分析

Glycosylation of Ganoderic Acid G

Glycosylation, the addition of sugar moieties, modifies this compound using Bacillus glycosyltransferases (GTs) to produce new Ganoderma saponins .

Bacillus Glycosyltransferases (GTs)

Four Bacillus GTs, including BtGT_16345 from Bacillus thuringiensis GA A07 and BsGT110, BsUGT398, and BsUGT489 from Bacillus subtilis ATCC 6633, have been used to catalyze the glycosylation of GAG .

Glycosylation Sites

The glycosylation sites of GAG include the C-3, C-7, and C-12 hydroxyl groups and the C-26 carboxyl group .

Observed outcomes

-

BsUGT489 catalyzes the glycosylation of GAG to GAG-3-o-β-glucoside .

-

BsGT110 catalyzes the glycosylation of GAG to GAG-26-o-β-glucoside .

-

BsUGT398 and BtGT_16345 exhibit little to no activity toward GAG .

Reaction Yields

BsUGT489 and BsGT110 transform GAG into compound 1 and compound 2 with yields of 74% and 35%, respectively .

Functional Groups and modification Specificity

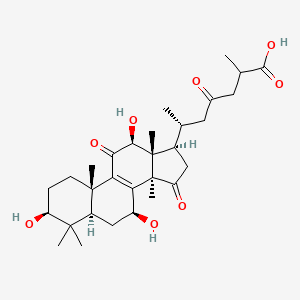

Ganoderic acid has five functional groups available for modification: the C-3, C-7, C-12, and C-15 hydroxyl groups, and the C-26 carboxyl group . The structure of GAG contains the C-3, C-7, and C-12 hydroxyl groups and the C-26 carboxyl group .

Observed Specificity

-

BsGT110 regioselectively glycosylates the C-26 carboxyl groups of both ganoderic acid A (GAA) and GAG .

-

BtGT_16345 and BsUGT398 prefer to glycosylate the C-15 hydroxyl group of GAA .

-

BsUGT489 glycosylates the C-3 and C-15 hydroxyl groups of GAG and GAA, respectively .

-

None of the four Bacillus GTs glycosylate the C-7 or C-12 hydroxyl groups of GAA or GAG .

Implications for New Saponin Formation

The enzymatic preferences of Bacillus GTs may enable the formation of new Ganoderma triterpenoid saponins .

Glycosyltransferase Activity on Triterpenoids

| Triterpenoid | Functional Groups in Ganoderic Acids |

|---|---|

| C3-OH | C7-OH | C12-OH | C15-OH | C26-COOH | |

| GAA | N.A. | N.D. | N.A. | BsUGT489 > BtGT_16345 > BsUGT398 | BsGT110 |

| GAG | BsUGT489 | N.D. | N.D. | N.A. | BsGT110 >> BtBGT_16345 |

N.A. = Not Applicable.

N.D. = Not Determined.

Role in Cancer Treatment

Ganoderic acids, including ganoderic acid DM (GADM), possess therapeutic potential in suppressing cancer progression, especially in breast cancer . GADM inhibits PIK3CA protein in breast cancer cells, slowing cancer cell growth . GAs can trigger autophagic and apoptotic processes in non-small cell lung cancer (NSCLC) cells by inhibiting the PI3K/Akt/mTOR signaling cascade . Ganoderic acid A (GA-A) and GADM can suppress the growth of anaplastic meningioma by modulating N-myc downstream-regulated gene 2 (NDRG2) and altering intracellular signaling pathways .

科学的研究の応用

Anticancer Properties

GAG exhibits notable anticancer activity across various cancer types. Recent studies have demonstrated its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Breast Cancer : GAG has been identified as a potential treatment for breast cancer by inhibiting the PIK3CA protein, which is crucial for cancer cell proliferation. In vitro studies showed that increased concentrations of GAG suppressed breast cancer cell growth significantly .

- Lung Cancer : Research indicates that GAG can trigger autophagic and apoptotic processes in non-small cell lung cancer (NSCLC) cells by inhibiting the PI3K/Akt/mTOR signaling pathway, suggesting its therapeutic potential for lung cancers .

- Other Cancers : Studies have also reported the effectiveness of GAG against prostate cancer and anaplastic meningioma, demonstrating its ability to modulate critical signaling pathways involved in tumor progression .

Neuroprotective Effects

GAG has shown promise in protecting nerve cells and enhancing cognitive functions:

- Neuroprotection : It has been observed to protect against oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases .

- Cognitive Enhancement : Animal studies suggest that GAG can improve memory and learning capabilities, potentially through mechanisms involving neurotransmitter modulation and neurogenesis .

Metabolic Regulation

Research into GAG's role in metabolic health reveals its potential for regulating lipid metabolism and combating obesity-related complications:

- Lipid Metabolism : GAG has been shown to influence lipid profiles positively, reducing total cholesterol and triglycerides in animal models . This suggests its utility in managing metabolic disorders such as dyslipidemia.

- Weight Management : Preliminary studies indicate that GAG may aid in weight management by promoting fat oxidation and reducing adiposity .

Case Study 1: Breast Cancer Treatment

A study conducted by researchers at the Hefei Institutes of Physical Science utilized network pharmacology to identify potential therapeutic targets of ganoderic acids for breast cancer treatment. The study highlighted that GAG effectively inhibits key proteins involved in tumor growth, showcasing its potential as a combination therapy agent .

Case Study 2: Neuroprotection in Animal Models

In a controlled study involving mice subjected to neurotoxic agents, administration of GAG resulted in significant improvements in behavioral tests assessing memory and learning. The study concluded that GAG's neuroprotective effects could be attributed to its ability to reduce oxidative stress markers .

作用機序

ガノデリック酸Gは、複数の分子標的と経路を通じてその効果を発揮します。シクロオキシゲナーゼやリポキシゲナーゼなどの炎症性メディエーターの生合成に関与する重要な酵素の活性を阻害することが示されています。さらに、ガノデリック酸Gは、細胞周期調節とアポトーシスに関与する遺伝子の発現を調節し、腫瘍細胞の増殖を抑制します。 この化合物は、フリーラジカルを消去し、内因性抗酸化酵素の活性を高めることで、抗酸化作用も示しています .

類似化合物との比較

ガノデリック酸Gは、ガノデリック酸A、B、Cなどの化合物を含む、より大きなガノデリック酸グループの一部です。これらの化合物はすべて共通のトリテルペノイド構造を共有していますが、官能基の数と位置が異なり、それらの独自の生物活性を生み出しています。 たとえば、ガノデリック酸Aは、ガノデリック酸Gと比較して、より強い抗腫瘍活性を示すことが示されています。一方、ガノデリック酸Bは、より強力な抗炎症効果を示します .

類似化合物のリスト

- ガノデリック酸A

- ガノデリック酸B

- ガノデリック酸C

- ルシデニック酸A

- ルシデニック酸B

ガノデリック酸Gは、抗腫瘍、抗炎症、抗酸化作用のバランスのとれたプロファイルを持っているため、さまざまな治療用途に適した汎用性の高い化合物となっています。

生物活性

Ganoderic Acid G (GAG), a prominent triterpenoid derived from the medicinal fungus Ganoderma lucidum, exhibits a wide range of biological activities that have garnered significant attention in recent research. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of GAG, supported by data tables and case studies.

Overview of this compound

Ganoderic acids are a class of bioactive compounds found in Ganoderma lucidum, which is traditionally used in Asian medicine for its health benefits. GAG is characterized by its tetracyclic structure, featuring multiple functional groups that contribute to its bioactivity.

Biological Activities

The biological activities of GAG include:

- Antitumor Effects : GAG has demonstrated significant antitumor activity, particularly against breast cancer. A study employing bioinformatics techniques identified 53 potential target proteins associated with 202 pathways relevant to breast cancer treatment, with GAG showing strong interactions with the PIK3CA protein, suggesting its role in inhibiting cancer cell growth .

- Anti-inflammatory Properties : Research indicates that GAG can reduce inflammation markers, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses is attributed to its influence on cytokine production and signaling pathways .

- Neuroprotective Effects : GAG has been shown to protect neural cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Activity : Studies have reported that GAG exhibits antimicrobial properties against various pathogens, indicating its potential use in treating infections .

The pharmacological effects of GAG are mediated through various mechanisms:

- Regulation of Cell Signaling Pathways : GAG interacts with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is crucial for cancer cell growth regulation .

- Induction of Apoptosis : GAG promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways, thereby reducing tumor growth .

- Modulation of Immune Responses : By influencing cytokine release and immune cell activity, GAG enhances the body's defense mechanisms against tumors and infections .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Breast Cancer Treatment : In a recent study, researchers utilized network pharmacology to identify therapeutic targets for ganoderic acids in breast cancer treatment. The findings indicated that GAG significantly suppressed PIK3CA protein levels in breast cancer cell lines, highlighting its potential as a treatment option .

- Neuroprotection Study : A study examining the neuroprotective effects of GAG found that it effectively mitigated neuronal damage induced by oxidative stress in vitro. The results suggest that GAG could be beneficial in developing therapies for neurodegenerative conditions like Alzheimer's disease .

特性

IUPAC Name |

(6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-20,25,32-33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,20+,25-,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJPBLZKOVIJQD-YYFGTHFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98665-22-6 | |

| Record name | Ganoderic acid G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GANODERIC ACID G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ7U8EY503 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。